dinitrobenzenesulfonic acid

Organic Synthesis C-C Bond Formation Nucleophilic Substitution

Dinitrobenzenesulfonic acid, as represented by CAS 12379-41-8, is a nitroaromatic sulfonic acid derivative with the molecular formula C₆H₄N₂O₇S and a molecular weight of 248.17 g/mol. This CAS number is a parent registry entry that encompasses various positional isomers, most notably the 2,3-dinitrobenzenesulfonic acid isomer.

Molecular Formula ClH6LiO7
Molecular Weight 0
CAS No. 12379-41-8
Cat. No. B1171960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedinitrobenzenesulfonic acid
CAS12379-41-8
Synonymsdinitrobenzenesulfonic acid
Molecular FormulaClH6LiO7
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dinitrobenzenesulfonic Acid (CAS 12379-41-8): Chemical Identity and Procurement Baseline


Dinitrobenzenesulfonic acid, as represented by CAS 12379-41-8, is a nitroaromatic sulfonic acid derivative with the molecular formula C₆H₄N₂O₇S and a molecular weight of 248.17 g/mol [1]. This CAS number is a parent registry entry that encompasses various positional isomers, most notably the 2,3-dinitrobenzenesulfonic acid isomer . The compound class is characterized by a benzene ring substituted with two nitro groups and one sulfonic acid group, imparting strong electron-deficient properties and significant acidity. Its primary recognized role, as indexed in biomedical literature since 1974, is as a hapten and an intermediate in organic synthesis, particularly in the preparation of dyes and pharmaceuticals [2].

Why 'Dinitrobenzenesulfonic Acid' is Not a Commodity: The Critical Role of Isomeric Purity for Scientific Procurement


Substituting one source of 'dinitrobenzenesulfonic acid' for another based solely on the parent CAS number (12379-41-8) carries significant risk in research and industrial processes. This registry number refers to a class of isomers, and the specific positional arrangement of the nitro and sulfonic acid groups (e.g., 2,3- vs. 2,4-) fundamentally alters key chemical and biological properties. As detailed in the evidence below, the isomeric identity dictates everything from regioselectivity in nucleophilic substitution reactions [1] to the compound's efficacy as a hapten in immunological assays . Procurement must be guided by the intended application and the specific isomer required. Overlooking this nuance can lead to experimental failure, inconsistent yields in synthesis, or invalid biological results, as the reactivity profile of the 2,3-isomer (the primary entity for CAS 12379-41-8) is distinct from the more common 2,4-isomer (CAS 89-02-1).

Quantitative Differentiation Guide: Dinitrobenzenesulfonic Acid (CAS 12379-41-8) vs. Key Analogs


Regioselectivity in Ipso Nucleophilic Substitution: A Core Differentiator for 2,3- vs. 2,4-Dinitrobenzenesulfonic Acid

The 2,3-dinitrobenzenesulfonic acid isomer (the primary component of CAS 12379-41-8) exhibits a fundamentally different regioselectivity in ipso nucleophilic substitution compared to its 2,4-isomer. The 2,4-isomer (CAS 89-02-1) has been reported to undergo unprecedented C-C bond formation via ipso substitution at the sulfonic acid group with active methylene compounds, a novel reaction pathway not previously known for sulfonic acids [1]. The ortho/para-directing nature of the nitro groups in the 2,4-isomer creates a unique electronic environment that facilitates this reaction. In contrast, the 2,3-isomer's vicinal dinitro arrangement alters the electronic density on the ring, making the site of nucleophilic attack different. This distinction is critical for chemists designing synthetic routes for complex molecules, including active pharmaceutical ingredients (APIs) and advanced materials [2].

Organic Synthesis C-C Bond Formation Nucleophilic Substitution

Differential Haptenicity: 2,4- vs. 2,3-Dinitrobenzenesulfonic Acid in Immunological Studies

The 2,4-dinitrobenzenesulfonic acid isomer (DNBS, CAS 89-02-1) is a well-established hapten, extensively used to induce and study contact hypersensitivity and tolerance. It has been quantitatively shown to stimulate the proliferation of primary lymphocytes and epithelial cells from guinea pigs sensitized to 2,4-dinitrochlorobenzene (2,4-DNCB) at concentrations of 25, 50, or 100 ppm . This specific immunogenicity is directly tied to the 2,4-substitution pattern. The parent compound, dinitrobenzenesulfonic acid (CAS 12379-41-8), which is primarily the 2,3-isomer, is also classified as a hapten in biomedical databases [1]. However, its specific immunological profile is distinct and less characterized than the 2,4-isomer, and it is not a direct substitute in established models of allergic contact dermatitis or in vitro assays designed around the 2,4-isomer's epitope [2].

Immunology Contact Dermatitis Hapten Research

Comparative Yields in Synthesis: Protonated Amine vs. Quaternary Ammonium Catalysis for 2,4-Dinitrobenzenesulfonic Acid Production

The synthesis of 2,4-dinitrobenzenesulfonic acid (CAS 89-02-1) from 1-chloro-2,4-dinitrobenzene has been optimized, demonstrating a clear advantage of specific catalytic conditions. While conventional phase-transfer catalysis using quaternary ammonium salts yields 80-82%, a method using protonated tertiary amines, specifically tributylamine, achieves a remarkable yield of up to 97% with a very pure product [1]. This significant 15-17% yield improvement is crucial for industrial and laboratory-scale production. This data provides a benchmark for evaluating synthetic routes to the 2,4-isomer. No comparable yield optimization studies for the 2,3-isomer (CAS 12379-41-8) were identified, indicating that synthetic chemists seeking the 2,3-isomer may face less established or lower-yielding procedures.

Process Chemistry Synthesis Catalysis

Conformation and Acid Strength: Influence of Steric Hindrance in Ortho-Nitro Isomers

The gas-phase deprotonation energy, a measure of acidity, is directly influenced by the conformation of the sulfonic acid group, which is in turn dictated by steric interactions with ortho-nitro substituents. Computational studies have shown that deprotonation of conformers of ortho-nitro-substituted benzenesulfonic acids without intramolecular hydrogen bonds (IHBs) requires less energy—by a significant 4–5 kcal/mol—than for conformers with IHBs [1]. The 2,3-isomer (CAS 12379-41-8) possesses two ortho-nitro groups (relative to the sulfonic acid group, depending on the specific nomenclature), leading to a higher degree of steric hindrance and a different conformational landscape compared to the 2,4- or 3,5-isomers. This translates to a measurable difference in acidity and reactivity in gas-phase and potentially solution-phase chemistry.

Physical Chemistry Computational Chemistry Acidity

Optimal Use Cases for Dinitrobenzenesulfonic Acid (CAS 12379-41-8) Based on Verifiable Differentiation


Specialized Organic Synthesis Requiring Vicinal Dinitro Regioselectivity

This is the primary application scenario for the 2,3-isomer (CAS 12379-41-8). As demonstrated in Section 3, the vicinal dinitro arrangement provides a distinct regioselectivity profile in electrophilic and nucleophilic aromatic substitution reactions compared to the more common 2,4-isomer [1]. Researchers should prioritize this compound when the target reaction or synthetic intermediate demands the specific electronic and steric environment of the 2,3-substitution pattern, for example, in the synthesis of novel dye precursors or specialized pharmaceutical intermediates where the 2,4-isomer would lead to an undesired isomer.

Hapten Research Requiring a Distinct Immunological Profile

While the 2,4-isomer (DNBS) is the standard hapten for contact dermatitis models, dinitrobenzenesulfonic acid (CAS 12379-41-8) is also classified as a hapten [2]. Its use is warranted in studies aiming to characterize the immunological response to a distinct epitope, or in investigations seeking to compare the structure-activity relationship of different dinitrophenyl haptens. Its specific, albeit less-characterized, immunogenicity makes it a valuable tool for fundamental immunology research where the goal is to probe the nuances of hapten recognition rather than replicate a standard model .

Physical-Organic Chemistry Studies on Steric and Conformational Effects

The high degree of steric hindrance from its vicinal nitro groups makes this compound an excellent probe for studying conformational isomerism and its impact on chemical reactivity and acidity. As shown by the 4-5 kcal/mol difference in deprotonation energy for ortho-nitro-substituted sulfonic acids, the 2,3-isomer provides a unique system for investigating intramolecular hydrogen bonding and its thermodynamic consequences [3]. It is the ideal choice for researchers whose work focuses on these fundamental physical-organic chemistry phenomena.

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